4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methylamino group, and a benzoic acid moiety substituted with a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as chloroacetaldehyde and guanidine.
Substitution Reactions: The chloro and methylamino groups are introduced through nucleophilic substitution reactions.
Coupling with Benzoic Acid: The pyrimidine derivative is then coupled with a benzoic acid derivative containing the trifluoroethoxy group through a coupling reaction, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the pyrimidine ring or the benzoic acid moiety, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield N-oxides, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be studied for their potential as enzyme inhibitors or receptor ligands. The presence of the trifluoroethoxy group may enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid may impart unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C14H12ClF3N4O3 |
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Molecular Weight |
376.72 g/mol |
IUPAC Name |
4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C14H12ClF3N4O3/c1-19-11-8(15)5-20-13(22-11)21-9-3-2-7(12(23)24)4-10(9)25-6-14(16,17)18/h2-5H,6H2,1H3,(H,23,24)(H2,19,20,21,22) |
InChI Key |
FVGUZWQHVCDBOW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
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